Navigating the Uncharted: A Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylnicotinaldehyde
Navigating the Uncharted: A Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylnicotinaldehyde
A Senior Application Scientist's Perspective on a Sparsely Documented Intermediate
Disclaimer: Detailed public scientific literature on the specific chemical and physical properties of 2,6-Dichloro-4-methylnicotinaldehyde is notably scarce. This guide, therefore, adopts a first-principles approach, combining foundational organic chemistry, data from analogous structures, and insights from its patented use as a synthetic intermediate to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Intermediate
2,6-Dichloro-4-methylnicotinaldehyde is a substituted pyridine derivative that has appeared in chemical literature primarily as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring with two electron-withdrawing chlorine atoms, a methyl group, and a reactive aldehyde functional group, suggests a unique profile of reactivity and potential for diverse chemical transformations. This guide will delve into its inferred properties, plausible synthetic routes, and predicted reactivity, offering a robust framework for its utilization in research and development.
Molecular Structure and Inferred Physicochemical Properties
The molecular structure of 2,6-Dichloro-4-methylnicotinaldehyde, with the chemical formula C₇H₅Cl₂NO, is the primary determinant of its chemical behavior.[2][3] The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature profoundly influences its reactivity.
Table 1: Predicted Physicochemical Properties of 2,6-Dichloro-4-methylnicotinaldehyde and Related Compounds
| Property | Predicted/Reported Value | Comparison Compounds |
| Molecular Weight | 190.03 g/mol [2] | 2,6-Dichloropyridine-3-carboxaldehyde: 176.00 g/mol [4] |
| Melting Point (°C) | Predicted: 70-90 | 2,6-Dichloropyridine-3-carboxaldehyde: 74-75[5] |
| Boiling Point (°C) | Predicted: >200 | 2,6-Dichloropyridine: 211-212[6] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), sparingly soluble in water. | General observation for similar chlorinated pyridines. |
The presence of the aldehyde group provides a key site for a multitude of chemical reactions, while the dichloropyridine core is susceptible to nucleophilic aromatic substitution. The methyl group can also be a site for oxidation or other functionalization.
Synthesis and Characterization: Charting a Course
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered: introduction of the aldehyde group onto a pre-existing 2,6-dichloro-4-methylpyridine scaffold, or modification of a pre-functionalized dichloropyridine.
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Retrosynthetic routes to 2,6-Dichloro-4-methylnicotinaldehyde.
Pathway A: Oxidation of 2,6-Dichloro-4-methylpyridine
This is arguably the most direct approach. The synthesis would begin with the chlorination of 4-methylpyridine (γ-picoline), a readily available starting material.[7]
Diagram 2: Workflow for Oxidation Pathway
Caption: Proposed workflow for the synthesis via oxidation.
Hypothetical Protocol 1: Synthesis of 2,6-Dichloro-4-methylnicotinaldehyde via Oxidation
Step 1: Synthesis of 2,6-Dichloro-4-methylpyridine
-
Rationale: Direct chlorination of pyridines can be challenging and often leads to a mixture of products.[6][8] A common industrial method involves high-temperature chlorination.[9]
-
Procedure:
-
Charge a high-pressure reactor with 4-methylpyridine.
-
Heat the reactor to 180-300°C.
-
Introduce chlorine gas into the reactor at a controlled rate. The reaction can be initiated by UV light.[8]
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
Purify the crude product by distillation to isolate 2,6-dichloro-4-methylpyridine.
-
Step 2: Oxidation to 2,6-Dichloro-4-methylnicotinaldehyde
-
Rationale: The oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. Metal-catalyzed oxidations are common.[10][11][12] A Swern oxidation of the corresponding benzyl alcohol is also a viable, milder alternative.[13]
-
Procedure (Direct Oxidation):
-
Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent (e.g., acetic acid).
-
Add a catalytic amount of a metal oxide catalyst (e.g., V₂O₅-based).[11]
-
Heat the reaction mixture under an oxygen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction, filter the catalyst, and extract the product.
-
Purify the crude aldehyde by column chromatography.
-
Pathway B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16][17] While the dichloropyridine ring is electron-deficient, the activating effect of the methyl group might allow for this transformation.
Hypothetical Protocol 2: Synthesis via Vilsmeier-Haack Reaction
-
Rationale: This reaction introduces the formyl group directly onto the pyridine ring. The regioselectivity will be directed by the existing substituents.
-
Procedure:
-
To a solution of 2,6-dichloro-4-methylpyridine in an appropriate solvent (e.g., DMF, 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0°C to form the Vilsmeier reagent in situ.[18]
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium acetate solution).
-
Extract the product with an organic solvent.
-
Purify the crude aldehyde by column chromatography.
-
Spectroscopic Characterization
The identity and purity of synthesized 2,6-Dichloro-4-methylnicotinaldehyde would be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | Aldehyde proton (~10 ppm, singlet), Aromatic proton (~7.5 ppm, singlet), Methyl protons (~2.5 ppm, singlet). | The chemical shifts are influenced by the electron-withdrawing nature of the substituents and the pyridine ring.[19][20][21] |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm), Methyl carbon (~20 ppm). | The positions of the signals are characteristic of the functional groups present.[19][20][21] |
| IR (Infrared) | Strong C=O stretch (~1700 cm⁻¹), C-H stretches (~2820 and 2720 cm⁻¹ for aldehyde), Aromatic C=C and C=N stretches (1400-1600 cm⁻¹). | These absorption bands are indicative of the key functional groups in the molecule.[22][23] |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 189/191/193 with a characteristic isotopic pattern for two chlorine atoms. | The isotopic distribution of chlorine provides a clear signature for its presence.[23] |
Chemical Reactivity: A Versatile Building Block
The chemical reactivity of 2,6-Dichloro-4-methylnicotinaldehyde is dictated by its three key structural features: the aldehyde group, the dichloropyridine core, and the methyl group.
Diagram 3: Reactivity Map
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,6-Dichloro-4-methylnicotinaldehyde - CAS:91591-70-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2,6-Dichloropyridine-3-carbaldehyde | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 10. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. m.youtube.com [m.youtube.com]
